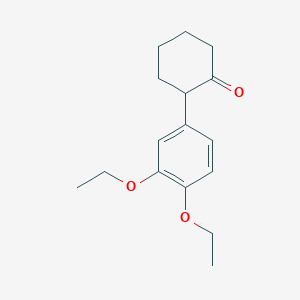

2-(3.4-Diethoxyphenyl)cyclohexanone

Descripción

2-(3,4-Diethoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a phenyl ring with ethoxy groups at the 3- and 4-positions.

Propiedades

Fórmula molecular |

C16H22O3 |

|---|---|

Peso molecular |

262.34 g/mol |

Nombre IUPAC |

2-(3,4-diethoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C16H22O3/c1-3-18-15-10-9-12(11-16(15)19-4-2)13-7-5-6-8-14(13)17/h9-11,13H,3-8H2,1-2H3 |

Clave InChI |

RKEFGUYRAHCSMV-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C=C1)C2CCCCC2=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Phenylcyclohexanones

2-(3-Methoxyphenyl)cyclohexanone

- Structure : A methoxy group at the 3-position of the phenyl ring.

- Properties : Molecular weight 204.27 g/mol (C₁₃H₁₆O₂), InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N .

- Applications : Used in synthetic intermediates; lacks the 4-ethoxy group, reducing steric hindrance compared to the diethoxy derivative.

Curcumin Analogs (e.g., 2-(3,4-Dimethoxybenzylidene)cyclopentanone)

- Structure: Features a dimethoxy-substituted benzylidene group fused to a cyclopentanone.

- Biological Activity : Exhibits potent antioxidant (IC₅₀: 8.2 μM) and ACE inhibition (IC₅₀: 0.9 μM) due to electron-donating methoxy groups .

- Comparison: The diethoxy groups in 2-(3,4-Diethoxyphenyl)cyclohexanone may enhance lipophilicity and metabolic stability compared to methoxy analogs.

Amino-Substituted Derivatives

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone)

- Structure: Incorporates an ethylamino group at the 2-position of cyclohexanone.

- Pharmacology : Acts as an NMDA receptor antagonist; structural similarity to ketamine but with altered selectivity due to the methoxy group .

- Analytical Data : Characterized via NMR (δ 6.7–7.1 ppm for aromatic protons) and IR (C=O stretch at 1715 cm⁻¹) .

Hydroxetamine (2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone)

Alkyl-Substituted Cyclohexanones

2-TERT-BUTYLCYCLOHEXANONE

- Structure : A bulky tert-butyl group at the 2-position.

- Physical Properties : Boiling point 62.5 °C at 4 mmHg; melting point 38.55 °C .

- Comparison: The diethoxy phenyl group in 2-(3,4-Diethoxyphenyl)cyclohexanone likely lowers volatility (higher molecular weight: ~276 g/mol) compared to alkyl-substituted analogs.

Bicyclic and Condensed Derivatives

2-Cyclohexylidencyclohexanone

- Synthesis: Formed via cyclohexanone self-condensation using Mg-Al mixed oxide catalysts .

Physicochemical and Analytical Comparisons

Chromatographic Behavior

- Functionalized Columns: Cyclohexanone-grafted anion exchangers exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent selectivity .

Spectroscopic Characterization

Antioxidant and Enzyme Inhibition

- Curcumin Analogs: Dimethoxy derivatives show superior antioxidant activity (OAV > 50) compared to monomethoxy variants, highlighting the role of substituent positioning .

Catalytic Condensation

Data Tables

Table 1: Key Properties of Cyclohexanone Derivatives

*Estimated properties based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.